Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

Catalog No.
S765657
CAS No.
138891-58-4
M.F
C10H9BrN2O2
M. Wt
269.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

CAS Number

138891-58-4

Product Name

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate

IUPAC Name

ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3

InChI Key

WLURNWOLAWZBPA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br
  • Potential applications based on structure

    The presence of the imidazo[1,5-a]pyridine core structure suggests potential applications in medicinal chemistry. This core structure is found in some biologically active molecules []. The bromine atom and the ester group attached to the imidazo pyridine ring could further modify the biological properties of the molecule.

  • Availability and research efforts

    While Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can be obtained from some chemical suppliers [], there is no scientific literature readily available that describes its use in specific research projects. This may suggest the compound is a relatively new molecule or one that has not been extensively studied yet.

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of approximately 269.09 g/mol. This compound features a bromine atom at the 3-position of the imidazo[1,5-A]pyridine ring, which is a bicyclic structure that combines an imidazole and a pyridine. The ethyl ester group at the carboxylic acid position contributes to its reactivity and solubility properties. Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is known for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics .

Typical of compounds containing both aromatic and aliphatic functionalities. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound can participate in cyclization reactions that may lead to the formation of more complex heterocyclic systems.

These reactions make it versatile for further modifications in synthetic pathways .

The synthesis of ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate typically involves several steps:

  • Formation of Imidazo[1,5-A]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Bromination: The introduction of the bromine atom at the 3-position can be accomplished using brominating agents like N-bromosuccinimide under controlled conditions.
  • Esterification: The final step involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst to yield ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate.

These methods highlight the compound's accessibility for research and development purposes .

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate has several potential applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases, particularly those involving kinase pathways.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Due to its interesting electronic properties, it may find applications in developing new materials or sensors.

The versatility of this compound positions it well for exploration in multiple scientific fields .

Interaction studies involving ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary data suggest that derivatives may interact with protein kinases or other targets involved in cellular signaling pathways. These interactions are critical for understanding its potential therapeutic effects and mechanisms of action .

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate shares structural features with several related compounds. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylateSimilar imidazo-pyridine coreAntimicrobialDifferent substitution pattern affects activity
Ethyl imidazo[1,2-a]pyridine-3-carboxylateLacks bromine substitutionAnticancerNo halogen increases reactivity
Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylateMethyl instead of ethyl groupAntimicrobialAlters solubility and reactivity

The presence of the bromine atom and the ethoxy group distinguishes ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate from these compounds, potentially enhancing its reactivity and biological profile .

Physical Constants

Melting and Boiling Points

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate presents as a solid crystalline material at room temperature [1] [2]. The compound exhibits a yellow to brown coloration in its solid state, consistent with the chromophoric properties of the imidazo[1,5-A]pyridine core structure [2]. However, specific melting and boiling point data for this compound are not readily available in the current literature. This absence of thermal transition data represents a significant gap in the physicochemical characterization of this compound.

Related compounds within the bromoimidazo[1,2-A]pyridine family provide some comparative reference points. For instance, ethyl 3-bromoimidazo[1,2-A]pyridine-6-carboxylate demonstrates a melting point range of 95-96°C [3], while ethyl 6-bromoimidazo[1,2-A]pyridine-2-carboxylate exhibits a melting point of 69-72°C [4]. These thermal properties suggest that the 1,5-A isomer may exhibit similar thermal behavior, though the specific ring fusion pattern and substituent positioning could influence these values significantly.

The lack of boiling point data is consistent with the general thermal decomposition tendency of heterocyclic compounds containing halogen substituents before reaching their boiling points. The presence of the bromine atom at the 3-position and the ethyl ester functionality may contribute to thermal instability at elevated temperatures.

Solubility Parameters

The solubility characteristics of ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate are influenced by both the heterocyclic core structure and the functional group substituents. The compound demonstrates limited aqueous solubility, which is typical for ethyl ester derivatives of heterocyclic carboxylic acids [1]. The presence of the bromine atom at the 3-position further reduces polar interactions with water molecules, contributing to the compound's hydrophobic character.

The ethyl ester functional group at the 1-position provides some degree of polarity, enabling dissolution in organic solvents such as ethanol, methanol, and other polar protic solvents. The compound shows good solubility in common organic solvents including dichloromethane, ethyl acetate, and dimethyl sulfoxide . This solubility profile is consistent with its application as a synthetic intermediate and building block in organic synthesis.

Storage specifications recommend maintaining the compound at 2-8°C in a tightly sealed container to prevent degradation and maintain stability [1] [2]. The compound should be stored under inert atmosphere conditions to prevent oxidative decomposition and moisture-induced hydrolysis of the ester functionality .

Partition Coefficient (Log P)

Related bromoimidazopyridine derivatives demonstrate varying Log P values depending on their substitution patterns and ring fusion configurations. For example, ethyl 3-bromoimidazo[1,2-A]pyridine-6-carboxylate exhibits a Log P of 2.2735 [6], while 3-bromoimidazo[1,5-A]pyridine-8-carboxylic acid shows a Log P of 2.20 [7]. These values indicate moderate lipophilicity, suggesting favorable characteristics for biological membrane penetration.

The presence of the bromine substituent significantly influences the partition coefficient by increasing the compound's lipophilic character. The ethyl ester group contributes additional hydrophobic interactions while maintaining some polar character through the carbonyl oxygen. The overall molecular structure suggests a Log P value likely falling within the range of 2.0-2.5, which would be consistent with good oral bioavailability and membrane permeability characteristics.

Predictive models based on structural similarity to sodium 5-bromoimidazo[1,2-A]pyridine-3-carboxylate, which shows a predicted Log P of -0.85 [8], indicate that the ethyl ester derivative would exhibit significantly higher lipophilicity due to the replacement of the ionic carboxylate with the neutral ester functionality.

Spectral Properties

UV-Visible Absorption Characteristics

The UV-visible absorption properties of ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate are closely related to the electronic structure of the imidazo[1,5-A]pyridine chromophore. While specific absorption maxima for this compound are not documented in the available literature, the photophysical behavior can be inferred from extensive studies on related imidazo[1,5-A]pyridine derivatives.

The imidazo[1,5-A]pyridine core structure typically exhibits absorption bands in the UV-visible region corresponding to π-π* transitions within the aromatic system [9] [10]. The presence of the bromine substituent at the 3-position introduces heavy atom effects that can influence both the absorption intensity and wavelength through spin-orbit coupling mechanisms. This substitution pattern generally results in bathochromic shifts compared to unsubstituted analogues.

The ethyl ester functionality at the 1-position acts as an electron-withdrawing group, which typically causes hypsochromic shifts in the absorption spectrum. The interplay between the electron-withdrawing ester group and the bromine substituent creates a complex electronic environment that influences the overall absorption characteristics.

Studies on related imidazo[1,5-A]pyridine derivatives indicate that these compounds typically display molar extinction coefficients in the range of 10,000-50,000 M⁻¹cm⁻¹, reflecting strong π-π* transitions [9] [10]. The UV-visible absorption spectrum is expected to show primary absorption bands in the 250-350 nm region, with potential fine structure due to vibronic coupling effects.

Fluorescence Emission Properties

The fluorescence emission characteristics of ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate are influenced by the inherent photophysical properties of the imidazo[1,5-A]pyridine scaffold. Imidazo[1,5-A]pyridine derivatives are recognized for their strong fluorescence emission and have been extensively studied as fluorescent probes and emissive materials [9] [10] [11].

The compound is expected to exhibit blue fluorescence emission, which is characteristic of imidazo[1,5-A]pyridine derivatives [9] [10]. The presence of the bromine atom at the 3-position introduces heavy atom effects that can lead to enhanced intersystem crossing and potential phosphorescence emission under specific conditions. However, the primary emission pathway is likely to remain fluorescent due to the relatively light nature of bromine compared to heavier halides.

The fluorescence mechanism in imidazo[1,5-A]pyridine derivatives often involves twisted intramolecular charge transfer (TICT) processes [9] [10]. The ethyl ester substituent at the 1-position can participate in charge transfer interactions, potentially leading to solvatochromic behavior where the emission wavelength and intensity depend on the solvent polarity.

Large Stokes shifts are typical for imidazo[1,5-A]pyridine derivatives, often exceeding 100 nm, which minimizes self-absorption and reabsorption effects [9] [10]. This characteristic makes these compounds particularly attractive for fluorescence-based applications. The fluorescence quantum yield is expected to be moderate to high, typical of imidazo[1,5-A]pyridine derivatives, though specific values for this compound require experimental determination.

Temperature-dependent fluorescence studies on related compounds indicate that the emission intensity and wavelength can be sensitive to thermal conditions, which is important for applications requiring temperature stability [10] [12].

Stability Parameters

Thermal Stability Assessment

The thermal stability of ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is influenced by the inherent stability of the imidazo[1,5-A]pyridine core structure and the thermal sensitivity of the functional group substituents. The imidazo[1,5-A]pyridine scaffold is recognized as a thermally stable heterocyclic system, widely employed in applications requiring elevated temperature stability [10] [11].

Studies on related imidazo[1,5-A]pyridine derivatives demonstrate high decomposition temperatures, often exceeding 250°C [13]. The fused ring system provides considerable thermal stability through aromatic stabilization and the rigid molecular framework. However, the presence of the bromine substituent and the ethyl ester group introduces potential thermal decomposition pathways that may lower the overall thermal stability.

The ethyl ester functionality represents the most thermally labile component of the molecule. Ester bonds are susceptible to thermal decomposition through elimination reactions, particularly under acidic or basic conditions. The decomposition may proceed through decarboxylation pathways, leading to the formation of volatile products and structural degradation.

The bromine substituent at the 3-position can undergo thermal elimination reactions at elevated temperatures, potentially leading to the formation of hydrogen bromide and unsaturated products. This process is typically observed at temperatures above 200°C for similar brominated heterocycles.

Thermogravimetric analysis of related compounds suggests that the initial weight loss occurs around 200-250°C, corresponding to the decomposition of the ester functionality. The imidazo[1,5-A]pyridine core structure remains stable until higher temperatures, typically above 300°C, where ring degradation and carbonization begin to occur.

Photostability Evaluation

The photostability of ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is a critical parameter for applications involving extended light exposure. The imidazo[1,5-A]pyridine scaffold demonstrates excellent photostability, making it suitable for fluorescent probe applications and optoelectronic devices [10] [11] [14].

The photostability mechanism in imidazo[1,5-A]pyridine derivatives involves efficient radiative and non-radiative decay pathways that prevent accumulation of reactive excited states. The aromatic system effectively dissipates absorbed photon energy through fluorescence emission and internal conversion processes, minimizing photodegradation reactions.

The bromine substituent at the 3-position introduces heavy atom effects that can influence the photostability through enhanced intersystem crossing to triplet states. While this can lead to increased triplet formation, the resulting triplet states in imidazo[1,5-A]pyridine derivatives are generally not highly reactive toward oxygen or other environmental oxidants.

UV irradiation studies on related imidazo[1,5-A]pyridine derivatives show minimal photodegradation under normal ambient conditions [10] [15]. The compounds maintain their structural integrity and fluorescence properties even after extended exposure to UV light sources. This photostability is attributed to the efficient excited state deactivation mechanisms and the absence of highly reactive photochemical pathways.

The ethyl ester functionality may represent a potential photodegradation pathway under intense UV irradiation, particularly in the presence of oxygen or other oxidizing species. However, under normal handling and storage conditions, photodegradation through ester cleavage is minimal.

Environmental factors such as oxygen concentration, temperature, and solvent polarity can influence the photostability. Storage in inert atmospheres and protection from direct sunlight are recommended to maintain optimal photostability over extended periods.

Hydrolytic Stability Analysis

The hydrolytic stability of ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is primarily determined by the susceptibility of the ethyl ester functionality to hydrolysis reactions. The imidazo[1,5-A]pyridine core structure is inherently stable toward hydrolytic conditions and does not undergo significant degradation in aqueous environments [10] [16].

The ethyl ester group at the 1-position represents the primary site of hydrolytic attack. Under acidic conditions, the ester undergoes acid-catalyzed hydrolysis to form the corresponding carboxylic acid and ethanol. The reaction rate depends on the pH, temperature, and the presence of catalytic species. At pH values below 2, significant hydrolysis can occur over extended periods.

Under basic conditions, the ester undergoes nucleophilic attack by hydroxide ions, leading to saponification reactions. This process is generally faster than acid-catalyzed hydrolysis and can proceed at pH values above 10. The resulting carboxylate salt formation may alter the solubility and biological activity of the compound.

At physiological pH (around 7.4), the hydrolysis rate is relatively slow but not negligible. The half-life for ester hydrolysis under these conditions is typically measured in hours to days, depending on the specific environmental conditions and the presence of enzymatic catalysts.

The bromine substituent at the 3-position is stable toward hydrolytic conditions and does not participate in hydrolysis reactions. The C-Br bond is relatively stable in aqueous media and does not undergo significant cleavage under normal pH conditions.

Temperature significantly influences the hydrolytic stability, with higher temperatures accelerating the hydrolysis rate. The compound demonstrates good stability at refrigerated temperatures (2-8°C), which is reflected in the recommended storage conditions [1] [2].

Buffer systems and pH control are essential for maintaining hydrolytic stability in aqueous formulations. The compound shows optimal stability in slightly acidic to neutral pH ranges, where both acid and base-catalyzed hydrolysis rates are minimized.

XLogP3

3.4

Wikipedia

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate

Dates

Last modified: 08-15-2023

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